1-(4-chlorobenzyl)-5-nitro-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one
CAS No.: 303998-37-0
Cat. No.: VC7057264
Molecular Formula: C20H18ClN3O5
Molecular Weight: 415.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303998-37-0 |
|---|---|
| Molecular Formula | C20H18ClN3O5 |
| Molecular Weight | 415.83 |
| IUPAC Name | [(Z)-[1-[(4-chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] pentanoate |
| Standard InChI | InChI=1S/C20H18ClN3O5/c1-2-3-4-18(25)29-22-19-16-11-15(24(27)28)9-10-17(16)23(20(19)26)12-13-5-7-14(21)8-6-13/h5-11H,2-4,12H2,1H3/b22-19- |
| Standard InChI Key | FQCAKIAIXNXTLP-QOCHGBHMSA-N |
| SMILES | CCCCC(=O)ON=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)CC3=CC=C(C=C3)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Formula
The compound has a molecular formula of C₂₀H₁₈ClN₃O₅ and a molecular weight of 415.83 g/mol. Its IUPAC name, [(Z)-[1-[(4-chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] pentanoate, reflects its complex architecture, which includes:
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A 5-nitroindole core fused with a lactam ring.
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A 4-chlorobenzyl substituent at position 1.
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A (pentanoyloxy)imino group at position 3.
The Z-configuration of the imino group is confirmed by its InChI string (InChI=1S/C20H18ClN3O5/c1-2-3-4-18(25)29-22-19-16-11-15(24(27)28)9-10-17(16)23(20(19)26)12-13-5-7-14(21)8-6-13/h5-11H,2-4,12H2,1H3/b22-19-), which specifies stereochemistry.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈ClN₃O₅ |
| Molecular Weight | 415.83 g/mol |
| IUPAC Name | [(Z)-[1-[(4-chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] pentanoate |
| CAS Number | 303998-37-0 |
| SMILES | CCCCC(=O)ON=C1C2=C(C=CC(=C2)N+[O-])N(C1=O)CC3=CC=C(C=C3)Cl |
Synthesis and Reaction Pathways
General Synthesis Strategy
While explicit synthetic details for this compound are unavailable, its preparation likely involves sequential modifications of the indole scaffold:
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Indole Nitration: Introduction of the nitro group at position 5 using mixed acid (HNO₃/H₂SO₄).
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Benzylation: Alkylation with 4-chlorobenzyl chloride at position 1 under basic conditions.
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Imination: Condensation with pentanoyloxyamine to form the oxime at position 3.
Key challenges include controlling regioselectivity during nitration and preserving stereochemistry during imination.
Reaction Optimization
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Temperature Control: Nitration typically requires temperatures below 0°C to avoid over-oxidation.
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Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance benzylation efficiency.
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Purification: Column chromatography with silica gel and ethyl acetate/hexane gradients is recommended for isolating the final product.
Physicochemical Properties
Solubility and Stability
Solubility data remain uncharacterized, but predictions based on structural analogs suggest:
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Lipophilicity: High logP (~3.5) due to the chlorobenzyl and pentanoyloxy groups, favoring organic solvents like DMSO or dichloromethane.
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Stability: Susceptible to hydrolysis under acidic or alkaline conditions, particularly at the imino and ester linkages.
Table 2: Predicted Physicochemical Properties
| Property | Prediction |
|---|---|
| logP | 3.2–3.7 |
| Water Solubility | <0.1 mg/mL |
| Melting Point | 180–190°C (decomposes) |
Applications in Materials Science
Coordination Chemistry
The imino and nitro groups may serve as ligands for transition metals. For example:
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Copper Complexes: Indole-oxime derivatives form stable Cu(II) complexes with absorbance maxima at 650–700 nm.
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Catalytic Activity: Such complexes could catalyze oxidation reactions, though this remains untested for the target compound.
Polymer Modification
Incorporating the compound into polymers might enhance UV stability due to nitroaromatic absorption bands (λmax ~350 nm).
Future Research Directions
Priority Investigations
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Stereochemical Analysis: Confirm Z/E configuration via X-ray crystallography.
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ADMET Profiling: Assess absorption, distribution, and toxicity in preclinical models.
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Structure-Activity Relationships (SAR): Synthesize analogs with modified acyloxy or benzyl groups.
Technological Innovations
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Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to improve aqueous solubility.
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Photoactivation: Explore nitro-to-nitrite conversion under UV light for targeted drug release.
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